
Acetic acid;benzene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Catechol is an ortho isomer of the three isomeric benzenediols and is a colorless compound that occurs naturally in trace amounts . This compound is of significant interest due to its diverse applications in various fields such as chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Catechol acetate can be synthesized through several methods. One common method involves the acetylation of catechol using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine . The reaction typically proceeds under mild conditions, resulting in the formation of catechol acetate and acetic acid as a byproduct.
Industrial Production Methods
In industrial settings, catechol acetate is produced through the acetylation of catechol using acetic anhydride. The process involves mixing catechol with acetic anhydride and heating the mixture to a specific temperature to facilitate the reaction. The reaction is then quenched, and the product is purified through distillation or recrystallization to obtain high-purity catechol acetate .
Analyse Chemischer Reaktionen
Types of Reactions
Catechol acetate undergoes various chemical reactions, including:
Oxidation: Catechol acetate can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction of catechol acetate can yield catechol and acetic acid.
Substitution: Catechol acetate can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Catechol and acetic acid
Substitution: Various substituted catechols depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Catechol acetate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of catechol acetate involves its interaction with various molecular targets and pathways. In biological systems, catechol acetate can inhibit enzymes such as catechol-O-methyltransferase (COMT), which is involved in the metabolism of catecholamines . This inhibition can lead to increased levels of catecholamines, affecting various physiological processes. Additionally, catechol acetate can undergo redox reactions, forming reactive intermediates that can interact with cellular components .
Vergleich Mit ähnlichen Verbindungen
Catechol acetate can be compared with other similar compounds such as:
Hydroquinone (benzene-1,4-diol): Hydroquinone is another dihydroxybenzene isomer with applications in photography and as a reducing agent.
Resorcinol (benzene-1,3-diol): Resorcinol is used in the production of resins and adhesives and has antiseptic properties.
Uniqueness
Catechol acetate is unique due to its combined properties of catechol and acetic acid, making it a versatile compound with diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its role as a precursor in organic synthesis further highlight its importance.
Eigenschaften
CAS-Nummer |
151195-78-7 |
|---|---|
Molekularformel |
C8H10O4 |
Molekulargewicht |
170.16 g/mol |
IUPAC-Name |
acetic acid;benzene-1,2-diol |
InChI |
InChI=1S/C6H6O2.C2H4O2/c7-5-3-1-2-4-6(5)8;1-2(3)4/h1-4,7-8H;1H3,(H,3,4) |
InChI-Schlüssel |
GZZSZTGDQJSEQK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C1=CC=C(C(=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



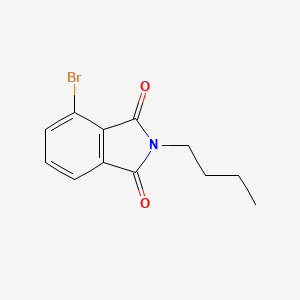
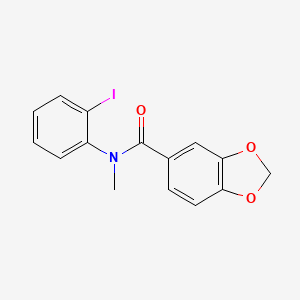
![4-[(Benzyloxy)methyl]-2-phenyl-1,3-dioxane](/img/structure/B14275624.png)
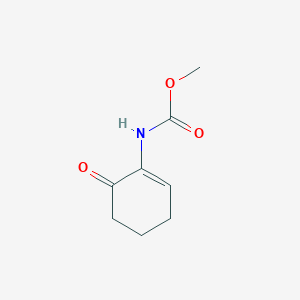

![1H-Benzimidazole, 2-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14275639.png)
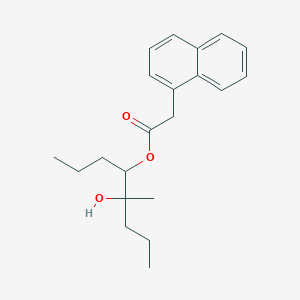
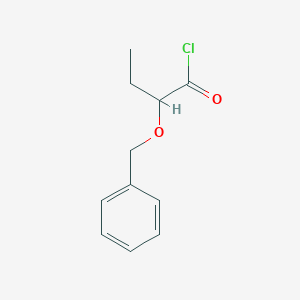

![3,4-Diphenyl-1,6-dihydropyrazolo[3,4-d]pyridazin-7-one](/img/structure/B14275662.png)
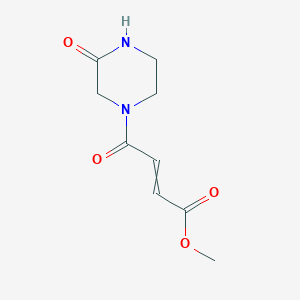
![1-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)phenyl]octadecan-1-one](/img/structure/B14275681.png)
![N-Hydroxy-3-methyl-3a,9b-dihydro-3H-imidazo[4,5-f]quinolin-2-amine](/img/structure/B14275684.png)
